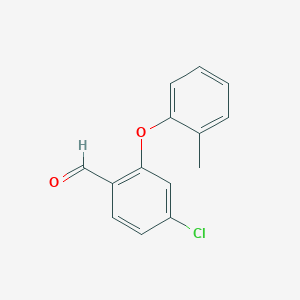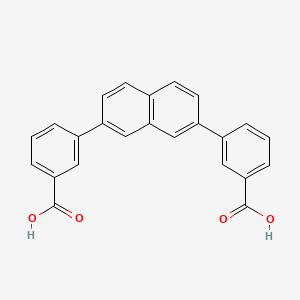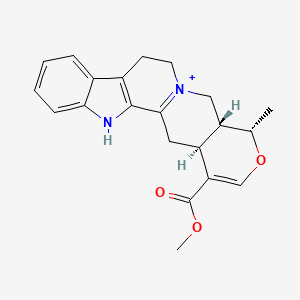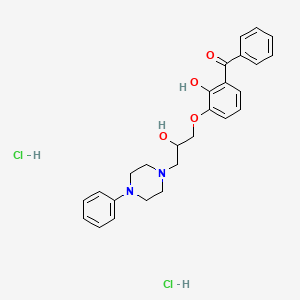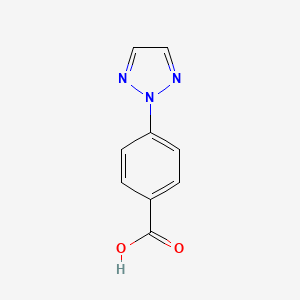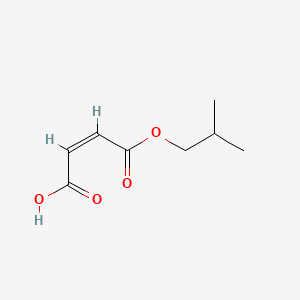
Maleic acid, monoisobutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleic acid, monoisobutyl ester is an organic compound derived from maleic acid and isobutanol. It is an ester, which means it is formed by the reaction between a carboxylic acid and an alcohol. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of maleic acid, monoisobutyl ester typically involves the esterification of maleic acid with isobutanol. This reaction can be catalyzed by acidic cation exchange resins such as Indion 225H and Amberlyst-15 . The reaction conditions include optimizing parameters like mole ratio, catalyst loading, molecular sieves, speed of agitation, and temperature to achieve maximum conversion .
Industrial Production Methods
In industrial settings, the production of this compound can be carried out using similar esterification processes but on a larger scale. The use of heterogeneous catalysts is preferred due to their non-corrosive and eco-friendly nature, ease of separation, and no requirement for washing as with homogeneous acid catalysts .
Chemical Reactions Analysis
Types of Reactions
Maleic acid, monoisobutyl ester can undergo various chemical reactions, including:
Hydrolysis: Acidic hydrolysis of the ester yields maleic acid and isobutanol.
Oxidation: The compound can be oxidized to form maleic anhydride.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols and acids.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water and an acid catalyst.
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products
Hydrolysis: Maleic acid and isobutanol.
Oxidation: Maleic anhydride.
Reduction: Corresponding alcohols and acids.
Scientific Research Applications
Maleic acid, monoisobutyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chemicals and polymers.
Biology: Employed in the study of esterification reactions and enzyme catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of adhesives, coatings, and plasticizers.
Mechanism of Action
The mechanism of action of maleic acid, monoisobutyl ester involves its interaction with various molecular targets and pathways. The esterification reaction mechanism typically involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, followed by the elimination of water . This process is catalyzed by acidic cation exchange resins, which facilitate the reaction by providing a suitable environment for the nucleophilic attack .
Comparison with Similar Compounds
Maleic acid, monoisobutyl ester can be compared with other esters derived from maleic acid, such as:
Dibutyl maleate: Used in the production of paints, adhesives, and copolymers.
Diethyl maleate: Employed as a plasticizer and in the synthesis of various chemicals.
Dimethyl maleate: Utilized in the production of polymers and as a chemical intermediate.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other maleic acid esters. Its applications in various industrial processes and scientific research highlight its versatility and importance.
Properties
CAS No. |
925-05-3 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H12O4/c1-6(2)5-12-8(11)4-3-7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10)/b4-3- |
InChI Key |
UKXDHEBARGMWMO-ARJAWSKDSA-N |
Isomeric SMILES |
CC(C)COC(=O)/C=C\C(=O)O |
Canonical SMILES |
CC(C)COC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


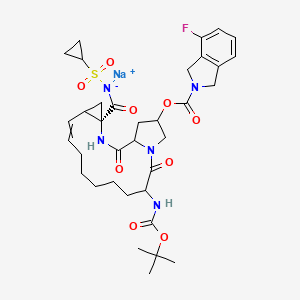
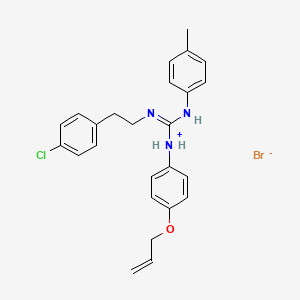

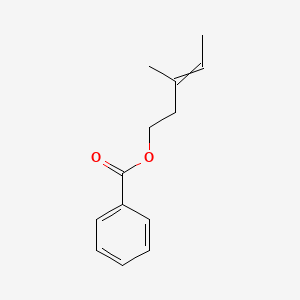
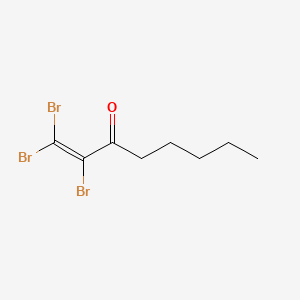
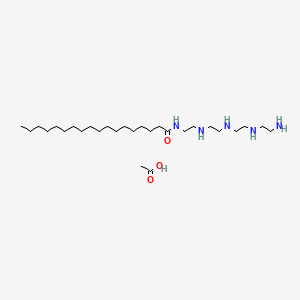
![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)
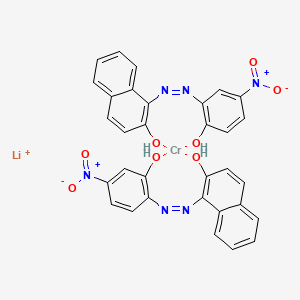
![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
